N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is a synthetic compound with a complex molecular structure It features an ethylsulfonyl group attached to a tetrahydroisoquinoline ring, and a phenylethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and ethylsulfonyl chloride.
Formation of Tetrahydroisoquinoline: : The initial step involves the reduction of isoquinoline to form tetrahydroisoquinoline under hydrogenation conditions.
Introduction of Ethylsulfonyl Group: : The tetrahydroisoquinoline is then treated with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the ethylsulfonyl group.
Formation of Phenylethanesulfonamide Moiety: : The final step involves the reaction of the intermediate with phenylethanesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures to larger reactors and optimizing reaction conditions for higher yields. Automation and continuous flow techniques may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can lead to the cleavage of sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, often using reagents like sodium hydride or methyl iodide.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium hydride, methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields sulfoxides or sulfones, while reduction can lead to deprotected tetrahydroisoquinoline derivatives.
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide has been explored in various scientific research applications:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Studied for its potential as a molecular probe to investigate biological pathways and interactions.
Medicine: : Investigated for its potential therapeutic effects in neurological and inflammatory conditions.
Industry: : Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, affecting their activity and downstream signaling.
Pathways Involved: : It may modulate pathways related to inflammation, neurotransmission, or cell signaling, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-benzylethanesulfonamide
Uniqueness
Compared to its analogs, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide is unique due to its specific ethylsulfonyl and phenylethanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-2-27(24,25)21-12-10-17-8-9-19(14-18(17)15-21)20-26(22,23)13-11-16-6-4-3-5-7-16/h3-9,14,20H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXALNQVQHPJTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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